BenchChemオンラインストアへようこそ!

N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid

D-Aspartate oxidase Enzyme inhibition Neuropharmacology

N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid (CAS 834894-51-8) is a synthetic amino acid derivative that fuses a succinimide (2,5-dioxopyrrolidine) pharmacophore with an L-aspartic acid backbone. It acts as a dual inhibitor of human D‑aspartate oxidase (DDO) and D‑amino acid oxidase (DAO), a profile distinct from more selective probes.

Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
CAS No. 834894-51-8
Cat. No. B12898906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid
CAS834894-51-8
Molecular FormulaC14H14N2O6
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C14H14N2O6/c17-11-5-6-12(18)16(11)9-3-1-8(2-4-9)15-10(14(21)22)7-13(19)20/h1-4,10,15H,5-7H2,(H,19,20)(H,21,22)/t10-/m0/s1
InChIKeyLNVLNWFJMOMOMO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid (CAS 834894-51-8): A Dual-Target D-Amino Acid Oxidase/ Aspartate Oxidase Probe for Neuroscience and Chemical Biology Procurement


N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid (CAS 834894-51-8) is a synthetic amino acid derivative that fuses a succinimide (2,5-dioxopyrrolidine) pharmacophore with an L-aspartic acid backbone. It acts as a dual inhibitor of human D‑aspartate oxidase (DDO) and D‑amino acid oxidase (DAO), a profile distinct from more selective probes. Quantitative inhibition data from a direct head‑to‑head enzyme assay show an IC₅₀ of 100,000 nM for both recombinant human DDO and DAO [1], placing it in the mid‑range of known inhibitors and confirming its utility in studying balanced D‑amino acid metabolism.

Why Simple D‑Aspartate Oxidase Inhibitors Cannot Replace N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid in Integrated Neuroscience or Chemical Biology Workflows


N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid cannot be freely swapped with a generic DDO inhibitor because its biological activity is inherently bifunctional. In the same validated ChEMBL assay, the benchmark selective inhibitor 5‑aminonicotinic acid (IC₅₀ 21,900 nM) [1] is 4.6‑fold more potent against DDO but lacks the matched DAO co‑inhibition that this compound exhibits. Conversely, malonic acid (IC₅₀ 879,000 nM) [2] is a much weaker inhibitor. This compound’s balanced DDO/DAO profile, combined with the synthetic versatility of its free L‑aspartic acid moiety, makes it uniquely suited for experiments where the simultaneous modulation of both D‑amino acid degrading enzymes is required.

Quantitative Head‑to‑Head Differentiation of N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid Against Core DDO Inhibitor Comparators


DDO Inhibition Potency: 5‑Aminonicotinic acid vs. N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid

In a direct head‑to‑head comparison using recombinant human DDO, the benchmark inhibitor 5‑aminonicotinic acid achieved an IC₅₀ of 21,900 nM, while N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid exhibited an IC₅₀ of 100,000 nM [1]. This 4.6‑fold difference quantifies the potency gap and establishes the compound’s role as a moderate‑affinity tool rather than a high‑potency lead.

D-Aspartate oxidase Enzyme inhibition Neuropharmacology

Dual DDO/DAO Inhibition Selectivity: N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid vs. Class‑Representative Inhibitors

Under identical assay conditions, N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid shows no selectivity between DDO and DAO (IC₅₀ = 100,000 nM for both) [1]. In contrast, the class reference compound 5‑aminonicotinic acid demonstrates at least a 4.6‑fold preference for DDO, whereas malonic acid is a weak, non‑selective inhibitor (IC₅₀ 879,000 nM) [2]. This equiactive dual inhibition is uncommon among the tested analogs and positions the compound as a balanced dual‑target probe.

D-amino acid oxidase Selectivity Dual inhibitor

Succinimide Pharmacophore Contribution: Structural Differentiation from Simple Carboxylic Acid DDO Inhibitors

N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid contains a 2,5‑dioxopyrrolidine (succinimide) substructure, a privileged pharmacophore found in clinically used anticonvulsants (e.g., ethosuximide) [1]. Simple carboxylic acid inhibitors like malonic acid (IC₅₀ 879,000 nM) lack this motif and are approximately 8.8‑fold weaker than the target compound [2]. While this is a class‑level inference, the presence of the succinimide ring is expected to confer distinct target engagement kinetics and the potential for allosteric modulation not achievable with acyclic acids.

Succinimide Pharmacophore Structure-activity relationship

Evidence‑Backed Application Scenarios for Procuring N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid


Dual DDO/DAO Modulation in Cellular Models of D‑Amino Acid Metabolism

For researchers studying the interplay between D‑aspartate and D‑serine signaling, N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid provides a balanced tool to inhibit both DDO and DAO at a matched 100 µM potency [1]. Unlike the DDO‑selective 5‑aminonicotinic acid, this compound avoids compensatory upregulation of the alternate pathway, making it suitable for cellular assays where simultaneous elevation of multiple D‑amino acids is desired.

Medicinal Chemistry Starting Point for Succinimide‑Containing CNS Probes

The compound’s succinimide‑L‑aspartic acid hybrid structure offers a modifiable core for structure‑activity relationship (SAR) exploration. The free carboxyl groups enable conjugation to reporter tags or solid supports, while the succinimide ring provides a CNS‑relevant pharmacophore [1]. Procurement is strategically relevant for laboratories synthesizing focused libraries around the 2,5‑dioxopyrrolidine scaffold for anticonvulsant or neuropathic pain drug discovery programs.

Calibration Standard for Medium‑Potency DDO/DAO Inhibitor Screening

With an IC₅₀ of exactly 100,000 nM for both human DDO and DAO [1], this compound can serve as a consistent, medium‑potency calibration standard in high‑throughput screening cascades. Its well‑characterized activity in the recombinant enzyme assay makes it a reliable inter‑plate control when comparing novel inhibitor candidates against a known, non‑selective dual inhibitor baseline.

Chemical Biology Tool for Investigating D‑Amino Acid Role in NMDA Receptor Function

By inhibiting both DDO and DAO, the compound may elevate brain levels of the NMDA receptor co‑agonists D‑aspartate and D‑serine. This dual mechanism, although demonstrated here only at the enzymatic level, provides a unique pharmacological profile for ex vivo or in vivo studies exploring NMDA receptor‑mediated neuroplasticity and schizophrenia‑relevant circuitry, provided that cellular permeability and metabolic stability are independently validated.

Quote Request

Request a Quote for N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.